Vonoprazan impurity 11-d5 (fumarate) is a deuterium-labeled compound that serves as an impurity in the synthesis of vonoprazan, a reversible potassium-competitive acid blocker. This compound is characterized by its complex molecular structure, which includes a pyrrole derivative with specific functional groups that contribute to its pharmacological properties. The fumarate salt form enhances its stability and solubility, making it suitable for research applications. The compound is primarily intended for research use only and not for therapeutic applications.
Vonoprazan impurity 11-d5 (fumarate) is classified as a stable isotope-labeled compound. It is derived from vonoprazan, which is known for its role as a potassium-competitive acid blocker used in treating gastrointestinal disorders. The impurity is specifically utilized in various analytical and synthetic processes to ensure the purity and efficacy of the primary compound. Sources such as Hölzel Diagnostika and MedChemExpress provide detailed information about its properties and applications in research settings .
The synthesis of vonoprazan impurity 11-d5 (fumarate) typically involves multi-step organic synthesis techniques. Deuterium labeling is achieved through specific reactions that incorporate deuterated reagents into the molecular framework of the compound.
The molecular formula for vonoprazan impurity 11-d5 (fumarate) can be represented as C21H20D5FN3O6S, indicating the presence of deuterium atoms in place of hydrogen atoms at specific sites on the molecule. The structure features:
Vonoprazan impurity 11-d5 (fumarate) can participate in various chemical reactions typical of pyrrole derivatives, including:
These reactions are essential for understanding the reactivity profile of the compound, particularly when evaluating its behavior in biological systems or during further synthetic transformations.
As an impurity related to vonoprazan, this compound's mechanism of action aligns closely with that of its parent drug, which inhibits gastric acid secretion by blocking the H+, K+-ATPase enzyme in gastric parietal cells. The presence of deuterium may influence kinetic properties but does not fundamentally alter the mechanism.
Pharmacological studies indicate that vonoprazan exhibits a longer duration of action compared to traditional proton pump inhibitors, with implications for its use in chronic conditions related to acid secretion .
Relevant analyses include spectroscopic methods such as infrared spectroscopy and high-performance liquid chromatography for purity assessment .
Vonoprazan impurity 11-d5 (fumarate) has several scientific uses:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5